

AS-605240: A Comprehensive Technical Profile of a PI3Ky Selective Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **AS-605240**, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) isoform. **AS-605240** serves as a critical tool for investigating the specific roles of PI3Ky in cellular signaling, particularly in the context of inflammation, immunity, and cancer. This document outlines its selectivity profile, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and experimental workflows.

Selectivity Profile of AS-605240

AS-605240 is an ATP-competitive inhibitor that demonstrates significant selectivity for the PI3Ky isoform over other Class I PI3K isoforms.[1][2][3] The inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values in cell-free biochemical assays, highlights a clear preference for PI3Ky.[4]

The compound is approximately 7.5-fold more selective for PI3Ky than for PI3K α , and over 30-fold more selective compared to PI3K β and PI3K δ .[4][5][6] The Ki value for **AS-605240** against PI3Ky is 7.8 nM.[5][7]



PI3K Isoform	IC50 (nM)
РІЗКу	8[2][4][5][8]
ΡΙ3Κα	60[2][4][5][8]
РІЗКβ	270[2][4][5][8]
ΡΙ3Κδ	300[2][4][5][8]

In cellular assays, **AS-605240** has been shown to inhibit C5a-mediated PKB (Akt) phosphorylation in RAW264 mouse macrophages with an IC50 of 90 nM.[5][7][9][10] It also effectively blocks MCP-1-induced PKB phosphorylation.[5][7]

Experimental Protocols

The characterization of **AS-605240**'s selectivity was achieved through rigorous in vitro lipid kinase assays. These assays measure the phosphorylation of the lipid substrate phosphatidylinositol (PtdIns) by the specific PI3K isoform in the presence of radiolabeled ATP. [4]

In Vitro PI3K Lipid Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **AS-605240** against specific PI3K isoforms.

General Principle: Purified recombinant human PI3K isoforms are incubated with a lipid substrate, radiolabeled ATP (γ [33P]ATP), and varying concentrations of **AS-605240**. The amount of incorporated radiolabel into the lipid substrate is quantified to determine the level of kinase inhibition.[4][11]

Materials:

- Recombinant human PI3K isoforms $(\alpha, \beta, \gamma, \delta)$
- Lipid vesicles (PtdIns and PtdSer)
- y[33P]ATP



- AS-605240 (dissolved in DMSO)
- Kinase Buffer
- Neomycin-coated Scintillation Proximity Assay (SPA) beads[5][9]

Protocol Summary:

- Reaction Setup: The specific PI3K isoform is incubated in a kinase buffer at room temperature with lipid vesicles and varying concentrations of AS-605240 or DMSO as a control.[4]
- Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and γ[33P]ATP.
- Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours for PI3Kδ) to allow for substrate phosphorylation.[5]
- Termination: The reaction is stopped by the addition of a stopping reagent, such as neomycin-coated SPA beads which bind to the phosphorylated lipid product.[5][9]
- Detection: The amount of radioactivity incorporated into the lipid substrate is measured using a scintillation counter.[1]
- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isoform-Specific Conditions:

- PI3Ky Assay:
 - Enzyme: 100 ng human PI3Ky[5][9]
 - \circ Substrates: Lipid vesicles containing 18 μM PtdIns and 250 μM PtdSer; 15 μM ATP with 100 nCi y[33P]ATP.[5][9]
 - Buffer: Contains 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, and 0.1% Na Cholate.[5][9]



- PI3Kα Assay:
 - Enzyme: 60 ng PI3Kα[5]
 - Substrates: Lipid vesicles containing 212 μM PtdIns and 58 μM PtdSer; 89 μM ATP with 300 nCi y[33P]ATP.[4][5]
 - Buffer: Does not contain Na Cholate.[4][5]
- PI3Kδ Assay:
 - Enzyme: 90 ng PI3Kδ[4][5]
 - \circ Substrates: Lipid vesicles containing 100 μ M PtdIns and 170 μ M PtdSer; 65 μ M ATP with 300 nCi y[33P]ATP.[4][5]
 - Buffer: Contains 1 mM MgCl2 and no Na Cholate.[5]

Cellular Assay: PKB/Akt Phosphorylation

Objective: To assess the inhibitory effect of **AS-605240** on the PI3K signaling pathway in a cellular context.

Protocol Summary:

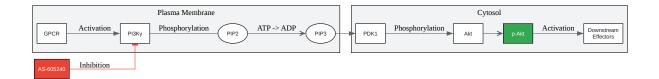
- Cell Culture: Cells (e.g., RAW264.7 macrophages) are cultured and serum-starved for 3 hours.[5]
- Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of AS-605240 or DMSO for 30 minutes.[5]
- Stimulation: Cells are stimulated with an agonist (e.g., 50 nM C5a) for 5 minutes to activate the PI3K pathway.[1][5]
- Cell Lysis: Cells are lysed to extract total protein.[1]
- Detection: The phosphorylation of Akt at Ser473 is monitored using a phosphorylated Aktspecific antibody via standard ELISA or Western blotting protocols.[1][5]



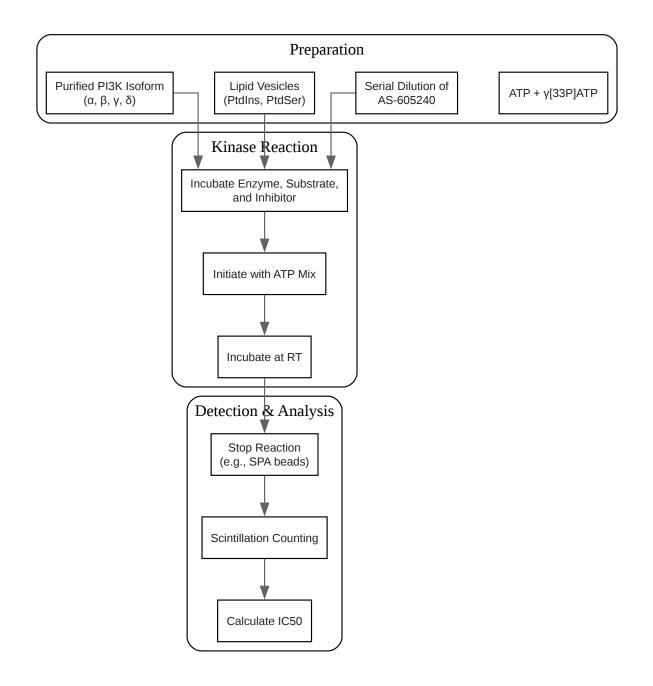
Visualizing the Molecular Action and Experimental Design

To further elucidate the role of **AS-605240**, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow for determining kinase selectivity.









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